Triflusal-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triflusal-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of Triflusal, a well-known platelet aggregation inhibitor. The labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Triflusal-13C6 involves the incorporation of carbon-13 into the molecular structure of Triflusal. This is typically achieved through the use of carbon-13 labeled reagents in the synthesis process. The reaction conditions often involve standard organic synthesis techniques such as esterification and acylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.

化学反应分析

Types of Reactions

Triflusal-13C6 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids.

Reduction: This can result in the formation of alcohols.

Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Pharmacological Applications

1. Antithrombotic Research

Triflusal is known for its efficacy in preventing thromboembolic disorders, making it a subject of interest in pharmacological studies. It functions by irreversibly inhibiting cyclooxygenase-1 (COX-1) in platelets, thereby reducing thromboxane B2 production, which is crucial for platelet aggregation. The unique mechanism of action allows it to be compared favorably against other antiplatelet agents like aspirin and clopidogrel.

Case Study: Efficacy in Stroke Prevention

A multicenter randomized trial compared the efficacy of triflusal with clopidogrel for secondary prevention of ischemic stroke. The study included 484 participants and measured outcomes such as recurrent ischemic strokes and hemorrhagic events over a follow-up period. The results indicated that triflusal had a comparable antiplatelet effect to clopidogrel but with a lower risk of bleeding complications (Table 1) .

| Outcome | Triflusal (n=240) | Clopidogrel (n=244) | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| All strokes (ischemic/hemorrhagic) | 16 (2.9%) | 14 (2.2%) | 1.23 (0.60–2.53) | 0.565 |

| Ischemic stroke | 14 (2.5%) | 11 (1.7%) | 1.37 (0.62–3.01) | 0.435 |

| Intracerebral hemorrhage | 2 (0.4%) | 3 (0.5%) | 0.74 (0.12–4.41) | 0.737 |

| Myocardial infarction | 1 (0.2%) | 2 (0.3%) | 0.56 (0.05–6.13) | 0.627 |

Metabolic Studies

2. Pharmacokinetics and Metabolism

The stable isotope labeling of Triflusal-13C6 allows researchers to trace its metabolic pathways more accurately in clinical settings. Studies have demonstrated that Triflusal undergoes hepatic metabolism to form active metabolites without requiring the cytochrome P450 system, which is significant for understanding drug interactions and individual variability in drug response.

Case Study: Metabolic Pathway Analysis

In a controlled trial involving healthy volunteers, this compound was administered, and plasma samples were analyzed to quantify the metabolites produced during the first-pass metabolism phase. This study highlighted the distinct metabolic profile of Triflusal compared to traditional antiplatelet agents, which often rely on complex metabolic activation pathways .

Clinical Implications

3. Personalized Medicine

The use of this compound in pharmacogenetic studies aims to explore how genetic variations affect drug metabolism and efficacy among different populations. For instance, variations in the CYP2C19 gene can influence patient responses to antiplatelet therapy, making Triflusal an attractive candidate for personalized treatment strategies.

Case Study: Genetic Variability Impact

A study investigated the relationship between CYP2C19 polymorphisms and the efficacy of triflusal in preventing recurrent strokes among diverse ethnic groups. Results indicated that individuals with specific genetic markers exhibited enhanced therapeutic responses to this compound, suggesting its potential role in personalized medicine .

作用机制

Triflusal-13C6 exerts its effects primarily through the inhibition of platelet aggregation. It achieves this by irreversibly inhibiting cyclooxygenase-1 (COX-1) in platelets, preventing the formation of thromboxane-B2, a potent promoter of platelet aggregation . Additionally, this compound has been shown to protect cerebral tissue by inhibiting lipid peroxidation resulting from anoxia-reoxygenation .

相似化合物的比较

Similar Compounds

Triflusal: The parent compound, which is not isotopically labeled.

Triflusal-d3: Another isotopically labeled variant, but with deuterium instead of carbon-13.

Uniqueness

Triflusal-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling allows for more precise tracking and analysis of the compound in various biological and chemical processes.

生物活性

Triflusal-13C6, a stable isotopic variant of triflusal, is a compound with notable antithrombotic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Triflusal

Triflusal is chemically related to acetylsalicylic acid (aspirin) and is primarily used for the prevention of thromboembolic disorders such as stroke and myocardial infarction. Its mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, leading to decreased thromboxane-B2 production, which is crucial for platelet aggregation .

Triflusal exhibits several biological activities through various mechanisms:

- Antithrombotic Effects : By inhibiting COX-1, triflusal reduces thromboxane synthesis, thereby preventing platelet aggregation.

- Nitric Oxide Production : It promotes nitric oxide synthesis, which acts as a vasodilator, enhancing blood flow and reducing vascular resistance .

- Anti-inflammatory Properties : Triflusal also inhibits nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses, which may contribute to its protective effects on cerebral tissues during ischemic events .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, metabolism, and elimination:

- Absorption : Triflusal is well absorbed in the small intestine with a bioavailability ranging from 83% to 100% .

- Metabolism : It undergoes hepatic deacetylation to form its main metabolite, 2-OH-4-trifluoromethyl benzoic acid (HTB), which retains significant antiplatelet activity. The half-life of triflusal is approximately 0.5 hours, while HTB has a much longer half-life of about 34.3 hours .

- Elimination : Primarily renal clearance accounts for the elimination of both triflusal and its metabolites from the body .

Table 1: Biological Activities of Triflusal and this compound

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of triflusal compared to traditional antiplatelet agents like aspirin:

- Efficacy in Stroke Prevention : A clinical study demonstrated that patients treated with triflusal had a lower incidence of recurrent strokes compared to those on aspirin therapy. This suggests a potentially superior safety profile regarding systemic hemorrhages .

- Comparative Safety Profile : Research indicates that triflusal may present fewer gastrointestinal side effects than aspirin due to its unique metabolic pathway that spares endothelial cells from damage associated with COX inhibition .

- Neuroprotective Effects : In vitro studies have shown that triflusal can protect neuronal cells from oxidative stress during ischemia-reperfusion injury by inhibiting lipid peroxidation processes .

属性

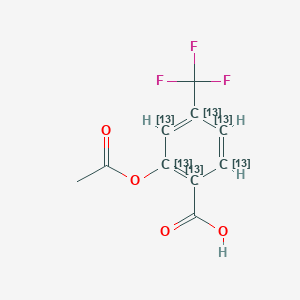

IUPAC Name |

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVZGDJPAKBDE-BOCFXHSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。